molecular formula C10H22ClNO B13724148 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride

Cat. No.: B13724148
M. Wt: 207.74 g/mol
InChI Key: WXZUXRQRKFXXBO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride typically involves the reaction of 2,2-dimethyl-3-hydroxypropanal with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride can be compared with other similar compounds, such as:

    Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.

    Triperiden: Another muscarinic antagonist with similar pharmacological properties.

    3-(Piperidin-1-yl)propan-1-ol: A related compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,9-12)8-11-6-4-3-5-7-11;/h12H,3-9H2,1-2H3;1H

InChI Key

WXZUXRQRKFXXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCCC1)CO.Cl

Origin of Product

United States

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